molecular formula C9H12ClN B2882566 2-Phenylprop-2-en-1-amine hydrochloride CAS No. 56132-76-4

2-Phenylprop-2-en-1-amine hydrochloride

Cat. No.: B2882566
CAS No.: 56132-76-4
M. Wt: 169.65
InChI Key: LQDTVDGMUWVMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C9H12ClN. It is a hydrochloride salt of 2-phenylprop-2-en-1-amine, characterized by its solid-state at room temperature and a molecular weight of 169.65 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylprop-2-en-1-amine hydrochloride typically involves the reaction of 2-phenylprop-2-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows: [ \text{C}9\text{H}{11}\text{N} + \text{HCl} \rightarrow \text{C}9\text{H}{12}\text{ClN} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The compound is typically produced in bulk quantities and is subjected to rigorous testing to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Phenylprop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    2-Phenylprop-2-en-1-amine: The parent amine without the hydrochloride salt.

    Phenylpropanolamine: A structurally related compound with different functional groups.

    Amphetamine: Shares a similar phenethylamine backbone but with distinct pharmacological properties.

Uniqueness: 2-Phenylprop-2-en-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Biological Activity

2-Phenylprop-2-en-1-amine hydrochloride, commonly known as phenylpropenamine, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound is an organic compound characterized by its phenethylamine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological research and medicinal chemistry. Its structure can be represented as follows:

C9H12ClN\text{C}_9\text{H}_{12}\text{ClN}

The biological activity of this compound primarily involves its interaction with neurotransmitter systems:

  • Dopamine β-hydroxylase Inhibition : The compound acts as a potent inhibitor of dopamine β-hydroxylase, which is crucial in the biosynthesis of catecholamines. This inhibition leads to increased levels of dopamine and norepinephrine in the brain, potentially improving mood and cognitive functions.
  • Monoamine Oxidase Inhibition : It also inhibits Monoamine Oxidase B (MAO-B), an enzyme responsible for the breakdown of monoamines. This inhibition can enhance neurotransmitter availability, which is beneficial in treating conditions like depression and Parkinson’s disease.

Biological Effects

The effects of this compound can be categorized into several key areas:

1. Neurotransmitter Modulation

  • Increased levels of serotonin, norepinephrine, and dopamine.
  • Potential therapeutic effects in mood disorders and neurodegenerative diseases.

2. Antimicrobial Activity

3. Cellular Effects

  • Alters cell signaling pathways and gene expression related to neurotransmitter metabolism.
  • May influence cellular processes by modulating enzyme activity involved in neurotransmitter synthesis and degradation.

Case Studies

  • Animal Model Studies : Research has demonstrated that oral doses as low as 100 micrograms can significantly inhibit platelet MAO-B activity in animal models, leading to increased plasma levels of catecholamines.
  • In Vitro Studies : Laboratory studies have shown that this compound interacts with various enzymes involved in neurotransmitter metabolism, confirming its role as an effective inhibitor of MAO-B and SSAO.

Data Table: Summary of Biological Activities

Activity TypeMechanismEffectReferences
Neurotransmitter ModulationInhibition of MAO-B & Dopamine β-hydroxylaseIncreased dopamine & norepinephrine levels
AntimicrobialInteraction with microbial enzymesPotential antimicrobial properties
Cellular EffectsModulation of signaling pathwaysAltered gene expression & cell function

Properties

IUPAC Name

2-phenylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6H,1,7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDTVDGMUWVMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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